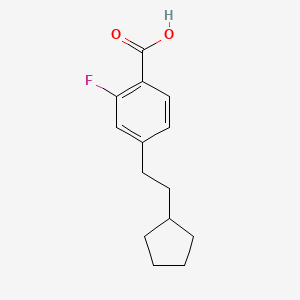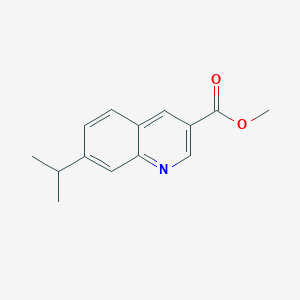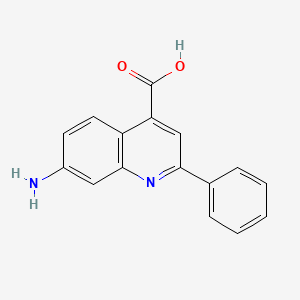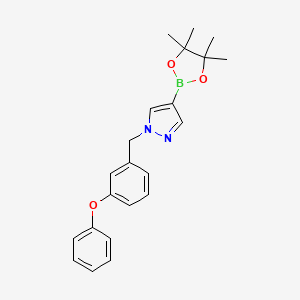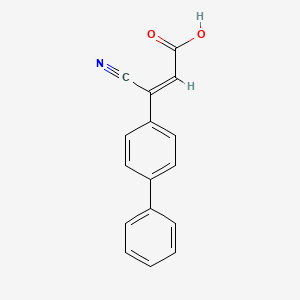
alpha-Cyano-4-phenylcinnamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Cyano-4-phenylcinnamic acid: is a derivative of cinnamic acid, characterized by the presence of a cyano group and a phenyl group attached to the cinnamic acid backbone. This compound is known for its applications in various scientific fields, particularly in mass spectrometry and as a precursor in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method involves the condensation of phenacyl chloride with benzaldehyde in the presence of a base such as triethylamine.
Distillation: Another method includes the distillation of benzylmandelic acid.
Reaction with Sodium Phenylacetate: This involves the reaction of sodium phenylacetate with benzaldehyde in acetic anhydride.
Industrial Production Methods: While specific industrial production methods for alpha-Cyano-4-phenylcinnamic acid are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can participate in substitution reactions, particularly involving the cyano and phenyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reactions: Various nucleophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction may yield alpha-phenylcinnamic acid derivatives, while substitution reactions can introduce different functional groups onto the phenyl or cyano moieties.
Scientific Research Applications
Alpha-Cyano-4-phenylcinnamic acid has several applications in scientific research:
Mass Spectrometry: It is used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry for the analysis of peptides and oligonucleotides.
Organic Synthesis: The compound serves as a precursor in the synthesis of various organic molecules, particularly in the study of cinnamic acid derivatives.
Biological Studies: It has been used in studies involving enzyme inhibition and as a model compound for understanding the behavior of similar molecules in biological systems.
Mechanism of Action
The mechanism by which alpha-Cyano-4-phenylcinnamic acid exerts its effects is primarily through its interactions with biological molecules. The cyano group and phenyl group allow it to participate in various biochemical pathways, potentially inhibiting enzymes or interacting with proteins. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Alpha-Cyano-4-hydroxycinnamic acid: This compound is also used in MALDI mass spectrometry and has similar structural features.
Alpha-Phenylcinnamic acid: Another derivative of cinnamic acid, used in organic synthesis and as a precursor for other compounds.
Uniqueness: Alpha-Cyano-4-phenylcinnamic acid is unique due to the presence of both a cyano group and a phenyl group, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds .
Properties
CAS No. |
63472-31-1 |
|---|---|
Molecular Formula |
C16H11NO2 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
(Z)-3-cyano-3-(4-phenylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C16H11NO2/c17-11-15(10-16(18)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-10H,(H,18,19)/b15-10+ |
InChI Key |
VWYYYTTUCVDJMW-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C(=C/C(=O)O)/C#N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=CC(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


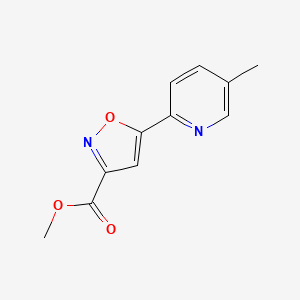

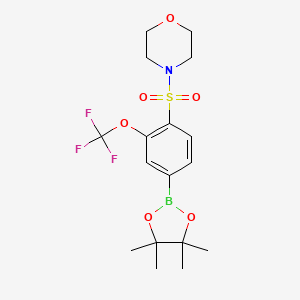
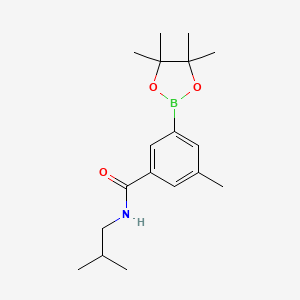
![2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetonitrile](/img/structure/B15338714.png)
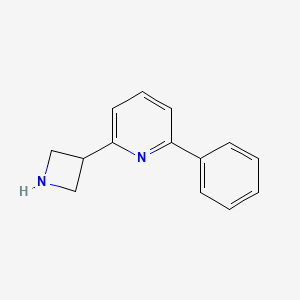
![N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B15338720.png)
